alpha-Irone

説明

Contextual Significance in Chemical and Biological Research

Alpha-Irone serves as a valuable molecule in various research applications. In organic chemistry, it is a benchmark for studying enzymatic reactions and designing retrobiosynthetic pathways. benchchem.com Its synthesis, whether through classical chemical methods or modern biotechnological approaches, presents ongoing research challenges and opportunities. smolecule.comscentree.co

The compound's distinct olfactory properties have made it a cornerstone in the fragrance industry, driving research into its synthesis and the characterization of its various isomers to achieve specific scent profiles. foreverest.netthegoodscentscompany.comfirmenich.com Beyond its use in perfumery, this compound is also utilized in the flavor industry and is found in some cosmetic products. smolecule.comforeverest.net

From a biological standpoint, this compound has been the subject of studies investigating its potential antioxidant effects and its role in metabolic processes such as lipid peroxidation and fatty acid metabolism. smolecule.com Research has also explored its interactions with olfactory receptors, which are fundamental to the perception of its aroma. benchchem.com

Overview of Stereoisomeric Forms and Their Research Relevance

This compound exists in several stereoisomeric forms, which significantly influences its properties and research applications. The main isomers are cis-alpha-Irone and trans-alpha-Irone, each of which can exist as a pair of enantiomers, (+) and (-). nist.govontosight.ai

The stereochemistry of these isomers is a critical factor in their olfactory perception. For instance, (+)-cis-alpha-irone is noted for having a more intense and fine iris-like scent compared to its other isomers. benchchem.comcnr.it Olfactory studies have demonstrated that the human nose can distinguish between the different irone isomers, highlighting the importance of stereochemical purity in fragrance applications. cnr.itresearchgate.net

The distribution of these isomers can vary depending on the Iris species from which they are extracted. academie-sciences.fr For example, oil from Iris pallida has been found to contain (+)-cis-α-irone, (+)-trans-α-irone, (+)-β-irone, and (+)-cis-γ-irone. academie-sciences.fr In contrast, oil from Iris germanica is composed mainly of (–)-cis-α-irone. academie-sciences.fr

The synthesis and separation of these individual stereoisomers are significant areas of research. academie-sciences.frresearchgate.netresearchgate.net Techniques such as enzyme-mediated kinetic resolution and chiral chromatography are employed to obtain enantiomerically pure forms of this compound, which are essential for detailed studies of their distinct biological activities and olfactory properties. cnr.itacademie-sciences.fr

Structure

3D Structure

特性

IUPAC Name |

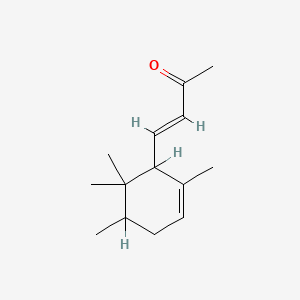

(E)-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h6,8-9,11,13H,7H2,1-5H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQOJFLIJNRDHK-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=C(C(C1(C)C)C=CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC=C(C(C1(C)C)/C=C/C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, colourless to pale yellow liquid | |

| Record name | alpha-Irone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | alpha-Irone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/336/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

110.00 to 112.00 °C. @ 3.00 mm Hg | |

| Record name | alpha-Irone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

110 mg/L @ 20 °C (exp), 1 ml in 4 ml 70% alcohol (in ethanol) | |

| Record name | alpha-Irone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | alpha-Irone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/336/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.932-0.939 | |

| Record name | alpha-Irone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/336/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

79-69-6 | |

| Record name | alpha-Irone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one, 4-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(2,5,6,6-tetramethylcyclohex-2-enyl)but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | alpha-Irone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | alpha-Irone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways and Engineering of Alpha Irone

Enzyme Engineering for Enhanced Biosynthesis

Promiscuous Methyltransferases and Cyclases in Alpha-Irone Formation

The biosynthesis of this compound is a complex process that has been challenging to fully elucidate, particularly concerning the precise enzymes involved in its natural formation from cycloiridals researchgate.net. However, research has identified the critical role of methyltransferases and cyclases in converting precursor molecules into the desired irone isomers. Notably, promiscuous enzymes, which can catalyze reactions with multiple substrates or produce multiple products, have emerged as key targets for engineered biosynthesis.

A significant breakthrough involves the use of a promiscuous methyltransferase/cyclase (pMT) that can directly convert psi-ionone into cis-alpha-irone benchchem.comnih.gov. This enzyme's ability to perform both methylation and cyclization steps in a single catalytic event makes it highly efficient for synthetic pathways. The natural biosynthesis pathway was hypothesized to involve a bifunctional methyltransferase/cyclase (bMTC) acting on iridal (B600493), but this specific plant enzyme has not yet been identified researchgate.netgoogle.com. The engineered artificial biosynthesis route, utilizing a promiscuous bMTC to convert psi-ionone, offers a higher theoretical carbon yield compared to the proposed native pathway researchgate.net.

Structure-Guided Enzyme Engineering Approaches

Structure-guided enzyme engineering has been instrumental in enhancing the catalytic performance of enzymes involved in this compound biosynthesis. By understanding the three-dimensional structure of enzymes, researchers can rationally design mutations to improve their activity, specificity, and substrate binding.

In the case of the promiscuous methyltransferase (pMT) responsible for converting psi-ionone to cis-alpha-irone, structure-guided mutations have led to dramatic improvements. Specific mutations, such as Y200F, S182E, and L273V, were identified through structural analysis and molecular dynamics simulations benchchem.comacs.org. These modifications were found to stabilize the transition state of cis-alpha-irone formation through enhanced hydrophobic interactions and hydrogen bonding within the enzyme's active site benchchem.com. These structure-guided engineering efforts have resulted in an increase in pMT activity by over 10,000-fold and specificity by over 1,000-fold for cis-alpha-irone production nih.govresearchgate.net.

Mutagenesis Studies for Improved Activity and Specificity

Mutagenesis studies, particularly site-directed mutagenesis, are crucial for pinpointing specific amino acid residues that influence enzyme function and for creating variants with improved properties. These studies have been central to optimizing the promiscuous methyltransferase (pMT) for cis-alpha-irone biosynthesis.

One study focused on mutating residues at the dimer interface region of the pMT, which was found to be critical for its catalytic activity and specificity researchgate.netacs.org. By exploring inactivation mechanisms with mass spectrometry, researchers identified and mutated key residues within this interface acs.orgresearchgate.netacs.org. The optimized pMT12 mutant, for instance, exhibited a 1.6–4.8-fold higher catalytic efficiency (kcat) compared to previous best mutants and increased the percentage of cis-alpha-irone from approximately 70% to 83% researchgate.netacs.org. These mutagenesis efforts have directly translated into significantly enhanced enzyme performance, enabling higher yields of cis-alpha-irone. For example, one-step biotransformation using the pMT12 mutant produced approximately 121.8 mg/L of cis-alpha-irone from psi-ionone researchgate.net.

Table 1: Key Mutations in Promiscuous Methyltransferase (pMT) for this compound Biosynthesis

| Mutation | Rationale/Observed Effect | Impact on cis-α-Irone Production | Reference |

| Y200F | Eliminated steric hindrance for psi-ionone binding. | Increased activity/specificity | benchchem.comacs.org |

| S182E | Introduced electrostatic stabilization of the enolate intermediate. | Increased activity/specificity | benchchem.comacs.org |

| L273V | Enhanced hydrophobic packing in the active site. | Increased activity/specificity | benchchem.comacs.org |

| L180A | Identified at dimer interface, contributing to improved activity and specificity. | Increased activity/specificity | acs.org |

| A202L | Identified at dimer interface, contributing to improved activity and specificity. | Increased activity/specificity | acs.org |

| Y65F | Identified at dimer interface, contributing to improved activity and specificity. | Increased activity/specificity | acs.org |

| pMT12 | Optimized pMT mutant with enhanced dimer interfacial residues; 1.6–4.8-fold higher kcat. | Increased cis-α-irone % (to ~83%) | researchgate.netacs.org |

Table 2: Comparison of this compound Production Yields

| Method/Strain | Substrate/Feedstock | cis-α-Irone Yield (mg/L) | cis-α-Irone to β-Irone Ratio | Notes | Reference |

| Engineered E. coli with optimized pMT (pMT12) | Glucose | 86.0 | ~2.4:1 | Fed-batch fermentation in 5 L bioreactors; utilizes endogenous lycopene (B16060) biosynthesis. | benchchem.comnih.gov |

| Engineered microorganisms with optimized pMT | Psi-ionone | ~121.8 | Not specified | One-step biotransformation. | researchgate.net |

| Engineered microbial cells with optimized pMT | Psi-ionone | ~172 | Not specified | Improved activity by >11,000-fold and specificity by >700-fold. | google.com |

| Engineered E. coli with optimized pMT (pMT12) | Psi-ionone | ~109.3 (at 5 mM psi-ionone) | ~4.5:1 | In vitro biotransformation in cell lysates after 3 days incubation; also produced β-irone. | acs.org |

| Engineered E. coli with optimized pMT (pMT10) | Psi-ionone | Not specified | Not specified | Previously reported best mutant, used as a benchmark for pMT12. | acs.org |

| Natural extracts from Iris rhizomes | N/A | 0.02–0.05% | Not specified | Low yield compared to biotechnological approaches. | benchchem.com |

| Semi-synthetic method (e.g., Irone Alpha® by Givaudan) | Methyl psi-ionone | ~42% (as cis-α-irone) | Not specified | Racemic mixture, requires further resolution steps. | google.com |

Compound List:

this compound (cis-α-Irone)

Beta-Irone (β-Irone)

Trans-alpha-Irone

Psi-ionone

Irone Alpha®

Irone

Cycloiridals

Methyl psi-ionone

S-adenosylhomocysteine (SAH)

S-adenosylmethionine (SAM)

Lycopene

Citronellal

Squalene

Hopene

Linalool

Geraniol

Geranyl Acetate (B1210297)

Nerolidol

Carotenoid cleavage dioxygenase 1 (CCD1)

Carotenoid cleavage dioxygenase (CCD1)

Methyltransferase

Cyclase

Bifunctional methyltransferase and cyclase (bMTC)

Promiscuous methyltransferase (pMT)

Streptomyces albireticuli methyltransferase (SaMT)

Streptomyces methyltransferase (ScMT)

Oxidosqualene cyclases (OSCs)

Hemsleya chinensis oxidosqualene cyclase 6 (HcOSC6)

Dauc-8-en-11-ol synthase

Squalene–hopene cyclase (SHC)

Lanosterol synthase (LaS)

β-amyrin synthase

HMGR (HMG-CoA Reductase)

Malate kinase

Chemical Synthetic Methodologies for Alpha Irone

Historical and Classical Synthetic Routes

Early synthetic efforts for alpha-irone primarily utilized acid-catalyzed cyclization reactions, often yielding mixtures of isomers.

Acid-Catalyzed Cyclization Processes from Precursors

Classical synthesis routes often involve the acid-catalyzed cyclization of precursor molecules such as citral (B94496), ionones, or their derivatives like pseudoirone or psi-ionone benchchem.comscentree.coscentree.cogoogle.com. Strong mineral acids like sulfuric acid (H₂SO₄) or phosphoric acid, and Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), are commonly employed as catalysts benchchem.comscentree.cogoogle.com. These reactions are typically conducted at temperatures ranging from 60–80°C to favor the formation of the desired this compound isomers, although this often results in racemic mixtures and a combination of alpha, beta, and gamma irone isomers benchchem.comscentree.coresearchgate.netgoogle.comacademie-sciences.fr. For instance, the cyclization of methyl-3-pseudo-ionones using boron trifluoride in an anhydrous medium has been reported to yield mixtures enriched in alpha-irones, particularly a specific stereoisomer valued in perfumery google.com. Phosphoric acid is noted as a preferred catalyst for directing the cyclization towards this compound scentree.coscentree.co.

Multi-Step Conversions and Strategic Reactions

More elaborate classical syntheses involve multi-step conversions and strategic reactions to construct the complex irone skeleton. These pathways often build upon intermediates derived from natural products or readily available synthetic precursors. For example, routes have been developed diverging from (-)-epoxygeraniol, incorporating steps like Meyer-Schuster-like rearrangements of propargylic benzoates catalyzed by NHCAuI, and stereoselective hydrogenations using Wilkinson's catalyst to establish the critical cis stereochemistry researchgate.netresearchgate.net. Other multi-step strategies involve transformations of commercially available racemic mixtures, such as "Irone Alpha®," which requires a sequence of epoxidation, reduction, and subsequent chemical modifications to access specific irone isomers academie-sciences.frresearchgate.net. A notable total synthesis of natural (+)-cis-α-irone involves the preparation of a key intermediate, (+)-hemiacetal, which is then optically resolved researchgate.net.

Modern Stereoselective and Enantioselective Synthesis

The demand for specific enantiomers of this compound, due to their distinct olfactory profiles, has driven the development of advanced stereoselective and enantioselective synthetic methodologies.

Control of Chirality in this compound Synthesis

Achieving high enantiomeric purity is paramount for this compound synthesis, as different stereoisomers possess varying fragrance intensities and qualities researchgate.netcnr.it. Modern approaches heavily rely on enzymatic resolutions and biocatalytic strategies. Lipase-mediated kinetic resolutions, employing enzymes such as Lipase (B570770) PS (from Pseudomonas cepacia) and Porcine Pancreatic Lipase (PPL), are widely used to selectively transform one enantiomer in a racemic mixture, thereby isolating the desired isomer benchchem.comacademie-sciences.frresearchgate.netresearchgate.netcnr.itcnr.itmdpi.com. These enzymatic methods can resolve racemic alcohols or their derivatives, leading to high enantiomeric excesses (ee) benchchem.commdpi.com.

Furthermore, metabolic engineering and enzyme engineering have opened new avenues for the biosynthesis of cis-α-irone. By tailoring promiscuous methyltransferases (pMTs) through structure-guided engineering, researchers have achieved significant improvements in enzyme activity and specificity, enabling the production of cis-α-irone with high enantiopurity (e.g., 98% ee) from simple carbon sources like glucose researchgate.netacs.org. These biocatalytic approaches offer a sustainable and efficient alternative to traditional chemical synthesis.

Diastereoselective and Enantioselective Approaches Utilizing Catalysis

Beyond enzymatic methods, catalytic approaches play a crucial role in controlling stereochemistry. Wilkinson's catalyst, for instance, has been employed for the stereoselective hydrogenation of prostereogenic exocyclic double bonds, effectively securing the critical cis stereochemistry required for this compound researchgate.net. Computational studies, including DFT calculations, are often utilized to rationalize and predict the stereochemical outcomes of these catalytic reactions by analyzing the transition states of the intermediates researchgate.net. Additionally, metal-free catalytic systems, such as those involving ammonium (B1175870) salts, have been explored for asymmetric halogenation reactions, which can be adapted for the synthesis of chiral building blocks relevant to terpenoid synthesis jku.at.

Resolution Techniques for Racemic Mixtures

The separation of enantiomers from racemic mixtures is a critical step in obtaining pure this compound isomers. Several techniques are employed for this purpose:

Lipase-Mediated Kinetic Resolution: This is a highly effective method where lipases selectively catalyze reactions (e.g., acetylation, hydrolysis) on one enantiomer of a racemic substrate, leaving the other enantiomer unchanged or transforming it differently benchchem.comacademie-sciences.frresearchgate.netresearchgate.netcnr.itcnr.itmdpi.com. This approach is widely applied to racemic alcohols and their derivatives.

Chromatographic Separation: Chiral capillary gas chromatography (GC) is utilized to resolve racemic mixtures of irone isomers based on their differential interactions with a chiral stationary phase researchgate.netresearchgate.net. Preparative GC and chiral stationary phase chromatography are also used for purification and separation of isomers benchchem.com.

Diastereomeric Derivative Formation: Racemic mixtures can be converted into diastereomeric derivatives by reaction with a chiral resolving agent. These diastereomers, having different physical properties, can then be separated by crystallization or chromatography. For example, racemic epoxides derived from this compound can be separated, and subsequent deoxygenation yields enantiomerically enriched this compound benchchem.comacademie-sciences.fr. Optical resolution of key intermediates, such as hemiacetals, can also be achieved by forming diastereomeric acetals with chiral alcohols like l-menthol (B7771125) researchgate.net.

Classical Resolution: Resolution of precursor acids, such as racemic 2,2,4-trimethyl-3-cyclohexene-1-carboxylic acid, can be achieved through fractional crystallization of their salts with chiral amines or via enzymatic hydrolysis of derived alcohols researchgate.net.

Compound List

The following chemical compounds are mentioned in this article:

| Compound Name | CAS Registry Number |

| This compound (cis-α-irone, trans-α-irone) | 79-69-6 |

| gamma-Irone (cis-γ-irone, trans-γ-irone) | |

| beta-Irone | |

| Citral | 106-06-9 |

| Ionone (B8125255) | |

| Psi-ionone | |

| Pseudoirone | |

| (-)-epoxygeraniol | |

| 2,2,4-trimethyl-3-cyclohexene-1-carboxylic acid | |

| Propargylic benzoate (B1203000) | |

| (+)-hemiacetal | |

| l-menthyl acetals | |

| (-)-18 (intermediate) | |

| (+)-1 (natural (+)-cis-α-irone) | |

| (-)-cis-α-irone | |

| (+)-cis-γ-irone | |

| (-)-cis-γ-irone | |

| (+)-trans-α-irone | |

| (-)-trans-α-irone | |

| (+)-trans-γ-irone | |

| (-)-trans-γ-irone | |

| (+)-β-irone | |

| (-)-β-irone | |

| (±)-epoxy-cis-α-irone | |

| (±)-epoxy-trans-α-irone | |

| (±)-4,5-epoxy-4,5-dihydro-cis-α-irone | |

| (±)-4,5-epoxy-4,5-dihydro-trans-α-irone | |

| (±)-8 (3,5-dinitrobenzoate ester) | |

| (±)-4 (2,6-trans-epoxide) | |

| (±)-5 (2,6-cis-epoxide) | |

| (±)-6 (4,5-dihydro-5-hydroxy-trans-α-irols) | |

| (±)-7 (4,5-dihydro-5-hydroxy-trans-α-irols) | |

| (±)-13 (cis-α-irol acetate (B1210297) esters) | |

| (±)-14 (cis-α-irol acetate esters) | |

| (±)-28 (diol derivative) | |

| (−)-diol 29 | |

| α-ionone | 1490-89-7 |

| γ-ionone | |

| α-damascone | 53237-71-1 |

| 4-hydroxy-γ-ionone | |

| (S)-α-ionone | |

| (R)-α-ionone | |

| (S)-γ-ionone | |

| (R)-γ-ionone |

Data Tables

Table 1: Summary of this compound Synthesis Methodologies

| Method Category | Key Precursor/Starting Material | Key Reagents/Catalysts | Stereochemical Outcome | Typical Yield/ee (%) | Key References |

| Acid-Catalyzed Cyclization | Citral, Ionones, Psi-ionone | H₂SO₄, H₃PO₄, AlCl₃, BF₃ | Racemic mixtures, isomer mixtures | Variable | benchchem.comscentree.coscentree.cogoogle.com |

| Multi-Step Chemical Synthesis | (-)-epoxygeraniol, Irone Alpha® | NHCAuI, Wilkinson's catalyst, epoxidizing agents | Can be stereocontrolled, often requires resolution | Variable | academie-sciences.frresearchgate.netresearchgate.netresearchgate.netresearchgate.net |

| Enzymatic Resolution | Racemic irols/alcohols | Lipase PS, PPL, vinyl acetate | Enantioselective separation | Up to 99% ee | benchchem.comacademie-sciences.frresearchgate.netresearchgate.netcnr.itcnr.itmdpi.com |

| Biocatalysis/Metabolic Eng. | Glucose, Psi-ionone | Engineered methyltransferases (e.g., pMT) | Highly enantioselective biosynthesis | ~86 mg/L, 98% ee | researchgate.netacs.org |

| Chiral Chromatography | Racemic irone mixtures | Chiral stationary phases (e.g., cyclodextrin (B1172386) derivatives) | Separation of enantiomers | High purity | benchchem.comresearchgate.netresearchgate.net |

Table 2: Comparison of Classical vs. Modern Stereoselective Approaches for this compound

| Feature | Classical Acid-Catalyzed Synthesis | Modern Stereoselective/Enantioselective Synthesis |

| Stereocontrol | Limited; typically yields racemic mixtures and isomer mixtures. | High; employs enzymatic resolution, biocatalysis, and asymmetric catalysis to achieve specific enantiomers. |

| Key Catalysts | Mineral acids (H₂SO₄, H₃PO₄), Lewis acids (AlCl₃, BF₃). | Lipases (PS, PPL), engineered enzymes (methyltransferases), transition metal catalysts (Wilkinson's). |

| Enantiomeric Purity | Low (racemic). | High (often >98% ee) achievable through enzymatic or biocatalytic methods. |

| Process Complexity | Relatively simpler reaction conditions, but purification is challenging. | Can be multi-step, often involving specialized enzymes or engineered microorganisms. |

| Sustainability | Generally less sustainable due to harsh reagents and waste products. | Often more sustainable, utilizing milder conditions, biodegradable catalysts (enzymes), and renewable feedstocks. |

| Olfactory Quality | Lower due to presence of undesired isomers. | Higher, as specific, olfactorily active enantiomers can be isolated or synthesized. |

| Key References | benchchem.comscentree.coscentree.cogoogle.com | benchchem.comresearchgate.netacademie-sciences.frresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netcnr.itcnr.itmdpi.comacs.orgjku.at |

Lipase-Mediated Kinetic Resolutions

Lipase-mediated kinetic resolution has emerged as a powerful biocatalytic tool for obtaining enantiomerically pure this compound precursors. These methods leverage the ability of lipases to selectively catalyze reactions with one enantiomer of a racemic mixture, thereby separating them.

A common strategy involves the kinetic resolution of racemic alcohols derived from irone precursors, such as epoxidized irones or their reduced forms. For instance, Pseudomonas cepacia lipase (Lipase PS) and Porcine Pancreatic Lipase (PPL) have been employed to selectively acetylate specific stereoisomers of irone alcohols or their derivatives benchchem.comresearchgate.netacademie-sciences.frcnr.itmdpi.comcnr.it. These resolutions typically proceed with high enantioselectivity, achieving enantiomeric excess (ee) values often exceeding 98% benchchem.comacademie-sciences.frcnr.it.

For example, the acetylation of racemic cis-α-irols using Pseudomonas cepacia lipase has demonstrated selective acylation, yielding acetylated products and unreacted alcohols with high enantiomeric purity benchchem.comacademie-sciences.frcnr.it. Similarly, racemic diols derived from the reduction of epoxy-trans-α-irone have been resolved via lipase-mediated acetylation, providing enantiomerically enriched precursors for further synthesis researchgate.netcnr.it. These biocatalytic approaches are highly valued for their stereochemical control and potential for scalability in industrial applications benchchem.commdpi.com.

Table 1: Lipase-Mediated Kinetic Resolution of Irone Precursors

| Enzyme | Substrate | Reaction Type | Typical Enantiomeric Excess (ee) | Key Outcome | Citation(s) |

| Pseudomonas cepacia | Racemic cis-α-irols | Selective Acetylation | >98% ee | Enantiomerically enriched cis-α-irols and their acetates | benchchem.comacademie-sciences.frcnr.it |

| Pseudomonas cepacia | Racemic diols from epoxy-trans-α-irone reduction | Selective Acetylation | >98% ee | Enantiomerically enriched diols and acetates for further synthesis | researchgate.netcnr.it |

| Porcine Pancreatic Lipase (PPL) | Racemic alcohols (e.g., from epoxy-α-irone) | Selective Acetylation | High ee | Access to enantiopure alcohol and ester derivatives | academie-sciences.frmdpi.comresearchgate.net |

| Lipase PS | Racemic 4,5-epoxy-4,5-dihydro-trans-α-irone derivatives (via 3,5-dinitrobenzoate (B1224709) ester) | Selective Acetylation | High ee | Precursors for enantiomerically pure irone isomers | researchgate.netresearchgate.net |

Chromatographic and Crystallization-Based Separations of Isomers

The separation of cis- and trans-α-irone, as well as other irone isomers like β- and γ-irone, is crucial for obtaining pure this compound. Both chromatographic and crystallization techniques play significant roles in this purification process.

Chromatographic Separations: Chiral capillary gas chromatography (GC) is a primary method for resolving the various irone isomers, allowing for their olfactory characterization and differentiation between natural and non-natural sources researchgate.netresearchgate.netresearchgate.net. Preparative GC and chromatography utilizing chiral stationary phases, such as Chiralcel OD-H columns, are effective in separating cis-α-irone from its trans-α-irone and β-irone counterparts benchchem.com. Furthermore, column chromatography is instrumental in separating diastereomeric epoxides formed during synthetic sequences, which are key intermediates for subsequent resolutions academie-sciences.frcnr.it.

Crystallization-Based Separations: Crystallization offers a complementary approach for purifying specific intermediates. For instance, certain diastereomeric epoxides, such as the anti-configured epoxide derivative of cis-α-irone, can be obtained in pure crystalline form from mixtures after chromatographic separation academie-sciences.frcnr.it. The crystallization of these intermediates, followed by deoxygenation, has been demonstrated to yield this compound with high enantiomeric purity benchchem.com. Similarly, crystalline 3,5-dinitrobenzoate esters of racemic alcohols have been utilized to achieve complete separation of diastereoisomeric alcohol derivatives researchgate.netacademie-sciences.frresearchgate.net.

Table 2: Chromatographic and Crystallization Methods for Irone Isomer Separation

| Method | Separated Compounds | Key Intermediate/Product Achieved | Citation(s) |

| Chiral Capillary Gas Chromatography (GC) | cis-α-irone, trans-α-irone, β-irone, cis-γ-irone, trans-γ-irone | Pure enantiomers for olfactory evaluation | researchgate.netresearchgate.netresearchgate.net |

| Preparative GC / Chiral Stationary Phase GC | cis-α-irone, trans-α-irone, β-irone | Isolation of cis-α-irone | benchchem.com |

| Column Chromatography | Diastereomeric epoxides (e.g., from Irone Alpha® epoxidation) | Separation of cis- and trans-epoxy irone derivatives | academie-sciences.frcnr.it |

| Crystallization | (±)-4,5-epoxy-4,5-dihydro-cis-α-irone | Pure crystalline intermediate | academie-sciences.frcnr.itresearchgate.net |

| Crystallization | 3,5-dinitrobenzoate esters of racemic alcohols | Separation of diastereoisomeric alcohol derivatives | researchgate.netacademie-sciences.frresearchgate.net |

| Crystallization + Deoxygenation | cis-α-irone epoxide (anti-configuration) | High enantiomeric excess this compound | benchchem.com |

Novel Synthetic Reagents and Reaction Mechanisms

Beyond biocatalysis and traditional separation methods, advancements in synthetic chemistry have introduced novel reagents and explored new reaction mechanisms for this compound synthesis.

Biotechnological and Engineered Pathways: Recent breakthroughs include the engineering of microorganisms, such as E. coli, to produce cis-α-irone from glucose via optimized methyltransferase enzymes (e.g., pMT). This approach has achieved significant titers (e.g., 86 mg/L) and offers a sustainable alternative to extraction from natural sources benchchem.comresearchgate.net. These engineered pathways highlight advances in enzyme-substrate flexibility and stereochemical control benchchem.com.

Novel Chemical Transformations:

Non-enzymatic Methyltransfer-Cyclization: A novel non-enzymatic methyltransfer-cyclization (NEMTC) reaction has been developed using reagents like silver hexafluorophosphate (B91526) and methyl iodide. This method provides a chemical route to methylated, non-canonical terpenoids, potentially offering an alternative to enzymatic processes for introducing methyl groups and inducing cyclization nih.gov.

Gold-Catalyzed Rearrangements: Gold catalysts, particularly NHC-AuI complexes, have been employed in Meyer-Schuster-like rearrangements of propargylic esters to form α,β-unsaturated ketone moieties, a key step in the synthesis of ionones and relevant to irone synthesis researchgate.net.

Acid-Catalyzed Cyclization and Isomerization: Acid-catalyzed cyclization of precursors like psi-ionone remains a foundational method, often employing sulfuric acid, aluminum chloride, or phosphoric acid, which preferentially favors α-irone formation benchchem.comgoogle.comciac.jl.cnscentree.co. Patent-based methods involve acid-catalyzed isomerization of allenic ketones followed by thermal cyclization, yielding mixtures of α- and β-irones that are then separated by distillation google.com.

Mechanistic Insights: Research into these synthetic routes also provides valuable mechanistic insights. Studies have investigated the stereochemical outcomes of Wilkinson's catalyst in the hydrogenation of prostereogenic double bonds, using computational modeling to predict stereochemistry researchgate.net. Preliminary studies on irone synthesis via cyclization suggest that the reaction can proceed rapidly at low temperatures ciac.jl.cn.

Table 3: Novel Synthetic Reagents and Mechanistic Approaches for Irone Synthesis

| Method/Reagent | Key Transformation | Notable Outcome/Mechanism | Citation(s) |

| Engineered Methyltransferases (e.g., pMT) | Conversion of psi-ionone to cis-α-irone | High titers (e.g., 86 mg/L) from glucose; sustainable route | benchchem.comresearchgate.net |

| Non-enzymatic Methyltransfer-Cyclization (NEMTC) | Methylcyclization of alkenes using MeI/AgBF4 | Chemical route to methylated terpenoids; potential for improved yields with hindered bases | nih.gov |

| NHC-AuI Catalyzed Rearrangement | Meyer-Schuster-like rearrangement of propargylic esters | Formation of α,β-unsaturated ketone moiety; relevant for ionone/irone synthesis | researchgate.net |

| Acid-Catalyzed Cyclization | Cyclization of psi-ionone or pseudoirone | Foundational method; yields isomer mixtures; phosphoric acid preferred for α-irone | benchchem.comgoogle.comciac.jl.cnscentree.co |

| Acid-Catalyzed Isomerization & Cyclization | Isomerization of allenic ketones to conjugated dienones, followed by thermal cyclization | Yields α- and β-irone mixtures; separation via distillation | google.com |

| Wilkinson's Catalyst Hydrogenation | Stereoselective hydrogenation of prostereogenic exocyclic double bonds | Secures critical cis stereochemistry; mechanism supported by DFT calculations | researchgate.net |

Compound List:

this compound (cis-α-irone, trans-α-irone)

beta-Irone

gamma-Irone (cis-γ-irone, trans-γ-irone)

alpha-irols

beta-irols

gamma-irols

psi-ionone

citral

ionone

Irone Alpha®

epoxy-α-irone (cis and trans)

epoxy-cis-α-irone

epoxy-trans-α-irone

3,5-dinitrobenzoate ester

allylic alcohols

diols

acetates

propargylic benzoate

methyl psiionone

lyngbyatoxin A

teleocidin B-4

(±)-4,5-epoxy-4,5-dihydro-cis-α-irone

(±)-4,5-epoxy-4,5-dihydro-trans-α-irone

(±)-hemiacetal

l-menthyl acetals

(±)-2,2,4-trimethyl-3-cyclohexene-1-carboxylic acid

(-)-epoxygeraniol

(-)-trans-verbenol

Analytical Chemistry and Characterization of Alpha Irone

Advanced Spectroscopic and Chromatographic Techniques

The precise analysis of alpha-irone relies heavily on the separation power of chromatography coupled with the identification capabilities of mass spectrometry and other detection methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound, particularly in complex matrices such as essential oils. In the analysis of iris rhizome extracts, GC-MS is employed to identify the various volatile organic compounds present, with this compound often being a major constituent. mdpi.comnih.gov The separation is typically achieved on a nonpolar capillary column, such as one with a 5% diphenyl- and 95% dimethyl-polysiloxane stationary phase (e.g., HP-5MS). mdpi.com

The table below summarizes typical GC-MS parameters used for the analysis of essential oils containing this compound.

| Parameter | Value |

| Column | HP-5MS (30 m × 0.25 mm, 0.25 μm film thickness) |

| Inlet Temperature | 220 °C |

| Injection Mode | Split (e.g., 5:1) |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient (e.g., starting at 60°C, ramping to 240°C) |

| Mass Spectrometer | Quadrupole or Ion Trap |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

High-Performance Liquid Chromatography (HPLC) Methods

While GC-MS is the predominant technique for volatile analysis, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly for the separation of non-volatile derivatives or for preparative scale purification. Chiral HPLC is especially important for the separation of enantiomers. nih.govsigmaaldrich.comyoutube.com The separation of chiral compounds in HPLC is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. youtube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the resolution of a broad range of racemic compounds. nih.gov

For the separation of iron(II) complexes with chiral ligands, HPLC on chiral stationary phases like cellulose tris-(3,5-dimethylphenylcarbamate) has proven effective, allowing for baseline separation of enantiomers at sub-ambient temperatures. researchgate.net Although specific HPLC methods for the direct analysis of this compound are not extensively detailed in the readily available literature, the principles of chiral chromatography are directly applicable. youtube.com A typical chiral HPLC setup would involve a polysaccharide-based column and a mobile phase consisting of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol). The detection is usually carried out using a UV detector.

Isomer and Enantiomer Differentiation and Quantification

The olfactory properties of irones are highly dependent on their specific isomeric and enantiomeric forms, making their differentiation and quantification a critical aspect of quality control in the fragrance industry.

This compound naturally exists as several isomers, primarily cis-α-irone and trans-α-irone, each of which can exist as a pair of enantiomers. The analysis of essential oils from different Iris species reveals varying compositions of these isomers. For example, in some Iris pseudopallida samples, cis-α-irone was found to be the main component, with concentrations as high as 45.76%. mdpi.com

Chiral gas chromatography is the method of choice for the enantiomeric separation of irones. By employing a chiral stationary phase, typically based on cyclodextrin (B1172386) derivatives, the enantiomers of this compound can be resolved and quantified. The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation.

The following table presents the composition of major irone isomers found in the essential oil of Iris pallida rhizomes as identified by GC-MS. nih.gov

| Compound | Percentage (%) |

| Myristic acid | 56.00 |

| Capric acid | 14.50 |

| Lauric acid | 15.42 |

| α-Irone | 2.85 |

Mechanistic Studies through Analytical Techniques

Analytical techniques are crucial tools for elucidating the reaction mechanisms involved in the synthesis and transformation of this compound. For instance, understanding the mechanism of cationic cyclization is important for controlling the stereospecific outcome of irone synthesis. acs.org While detailed mechanistic studies focusing solely on this compound using these techniques are not extensively published, the principles are well-established.

By monitoring the progress of a reaction using techniques like GC-MS or HPLC, researchers can identify intermediates, byproducts, and the final product distribution. This information provides insights into the reaction pathway. For example, in iron-catalyzed cyclization reactions, analytical methods can help to understand the role of the catalyst and the stereochemical course of the reaction. acs.orgresearchgate.net Computational studies, often used in conjunction with experimental analytical data, can further illuminate the energetics of different reaction pathways and transition states, providing a deeper understanding of the reaction mechanism. nih.gov

Structure Activity Relationships and Molecular Engineering of Alpha Irone

Impact of Stereochemistry on Molecular Interactions

The stereochemistry of alpha-irone plays a crucial role in its sensory perception and molecular interactions. This compound exists as several stereoisomers, primarily differing in the configuration of the double bond in the side chain (cis/trans) and the chirality at specific carbon centers. Both d-(1,5)-cis- and d-(1,5)-trans-forms of this compound are found in nature drugfuture.combenchchem.comcnr.it. The synthesis of this compound often yields mixtures of isomers, with the preferential formation of specific stereoisomers depending on the catalysts and reaction conditions employed during the cyclization of its precursor, pseudoirone scentree.coscentree.co.

Research indicates that enantiomeric purity critically influences the olfactory profile of this compound. For instance, (+)-cis-α-irone is reported to possess a more intense violet aroma compared to its (−)-enantiomer benchchem.com. The ability to synthesize and isolate specific stereoisomers, such as the enantiopure forms of cis- and trans-α-irones, is essential for understanding their precise roles in olfaction and for high-value fragrance applications academie-sciences.frresearchgate.net. The differential interaction of these stereoisomers with olfactory receptors is a prime example of how stereochemistry dictates molecular interactions and sensory output. Studies in chiral recognition, while not always directly involving this compound, highlight the principle that specific molecular shapes and spatial arrangements are key to selective binding and interaction rsc.orgnih.govitu.int.

Synthesis and Characterization of this compound Derivatives and Analogues

The synthesis of this compound typically involves the condensation of 3,6,7-trimethyl-octa-2,6-dienal with acetone (B3395972) to form pseudoirone, followed by an acid-catalyzed cyclization step. The choice of catalyst during cyclization influences the ratio of alpha-, beta-, and gamma-irones formed, with phosphoric acid being preferred for the preferential formation of this compound scentree.coscentree.co. While this general route is established, achieving high stereoselectivity, particularly for the cis-isomer, can be challenging, often resulting in mixtures that require separation drugfuture.combenchchem.combenchchem.com.

Advanced synthetic strategies have emerged, including biocatalytic approaches. For example, engineered microorganisms expressing optimized methyltransferases have been developed to convert precursors like psi-ionone directly into cis-α-irone with significantly improved efficiency and selectivity benchchem.com.

Characterization of this compound and its synthesized derivatives relies on standard spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are crucial for elucidating molecular structure, confirming functional groups, and verifying purity 9vom.indiva-portal.orgnih.gov. Physical properties such as density and refractive index are also important for characterizing different isomers drugfuture.com.

Table 1: Physical Properties of this compound Isomers

| Isomer Type | Density (d420) | Refractive Index (nD20) |

|---|---|---|

| dl-cis-α-Irone | 0.9360 | 1.50098 |

Conformational Characterization and Its Influence on Molecular Behavior

The three-dimensional conformation of this compound significantly impacts its interaction with olfactory receptors, thereby influencing its odor profile. Molecular modeling studies have revealed that the butenone side chain in irones can adopt different preferred orientations relative to the cyclohexenyl ring. Specifically, in cis-isomers of alpha- and gamma-irone, the α,β-unsaturated ketone moiety tends to adopt an equatorial or pseudoequatorial conformation. This contrasts with trans-isomers and alpha-ionone (B122830), where the side chain often prefers an axial or pseudoaxial orientation researchgate.net.

This shift in conformational preference has been correlated with enhanced olfactory potency. The equatorial/pseudoequatorial conformation of the enone side chain in cis-irones is believed to be more favorable for interaction with olfactory receptors, leading to a stronger perception of the characteristic violet aroma researchgate.net. Understanding these conformational dynamics is key to predicting and engineering molecules with desired olfactory characteristics. While studies on protein flexibility in ligand binding provide a general framework for how conformational states influence interactions elifesciences.orgnih.gov, the direct link between this compound's internal molecular conformations and its olfactory receptor binding is a specific area of interest in fragrance chemistry.

Relationship with Related Cyclic Ketones (e.g., Ionones) in Molecular Studies

This compound and ionones share a close relationship, both historically and chemically. Irones were discovered prior to ionones, and the initial isolation of irones from orris butter paved the way for the discovery of ionones scentree.coscentree.co. While both classes are cyclic ketones with a conjugated enone side chain, their synthesis routes differ: ionones are typically synthesized from citral (B94496), whereas irones originate from a branched analogue of citral scentree.coscentree.comdpi.com.

In terms of molecular studies and olfactory properties, alpha- and gamma-irones possess similar iris-like odors, while beta-irone's scent profile is comparable to that of beta-ionone, often described as cedarwood-like with violet nuances upon dilution bris.ac.uk. The conformational studies also highlight parallels; the shift towards equatorial conformations in cis-irones and gamma-ionones is linked to increased olfactory potency, a phenomenon also observed in related compounds researchgate.net.

Beyond olfaction, ionones and their derivatives have been explored for various biological activities, including potential roles in cancer research and anti-inflammatory effects, although their structure-activity relationships in these contexts are still being elucidated mdpi.com. Both irones and ionones are widely used as fragrance ingredients, with ionones generally being more cost-effective for broad applications scentree.coscentree.co. The structural similarities and differences between these compound classes provide valuable insights for SAR studies aimed at understanding chemoreception and designing novel fragrance molecules.

Compound List:

this compound

Beta-Irone

Gamma-Irone

Pseudoirone

Ionone (B8125255) (general)

Alpha-Ionone

Beta-Ionone

Gamma-Ionone

Isoraldeine®

Cashmeran®

Psi-ionone

Citral

3,6,7-trimethyl-octa-2,6-dienal

L-menthyl acetals

Methyl-alpha-ionone

Alpha-isomethylionone

Beta-damascone

Alpha-damascone

Delta-damascone

Cyclohexanone

Tryptophan (Trp)

Biological Activities and Mechanistic Insights of Alpha Irone

Olfactory Receptor Interactions and Signal Transduction Pathways

The perception of alpha-irone's characteristic scent begins with its interaction with specific olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located on the membrane of olfactory sensory neurons. wikipedia.org While the precise human olfactory receptor that binds this compound has not been definitively identified in widely available literature, the general mechanism for odorant detection is well-established. For structurally related compounds like alpha-ionone (B122830), specific receptors such as OR10A6 have been identified, suggesting that a similarly specific receptor likely exists for this compound. medchemexpress.com

The binding of an odorant molecule like this compound to its specific OR initiates a conformational change in the receptor. wikipedia.org This change activates an associated G protein, typically the olfactory-specific G-protein known as Gαolf. The activated Gαolf subunit then dissociates and activates adenylate cyclase type III, an enzyme that catalyzes the conversion of ATP into cyclic AMP (cAMP). frontiersin.org

This increase in intracellular cAMP concentration serves as a second messenger, triggering the next step in the signal cascade. cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels. frontiersin.org The opening of these channels allows for an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron. This influx of positive ions leads to the depolarization of the neuron's membrane. The initial depolarization is further amplified by the opening of calcium-activated chloride (Cl⁻) channels, resulting in a Cl⁻ efflux that enhances the depolarization. frontiersin.org If this depolarization reaches a sufficient threshold, it generates an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell. nih.gov

Table 1: Key Proteins in the Olfactory Signal Transduction Pathway

| Protein/Molecule | Class | Role in Pathway |

| Olfactory Receptor (OR) | G Protein-Coupled Receptor | Binds odorant (e.g., this compound), initiating the signal. |

| Gαolf | G Protein (alpha subunit) | Activated by the OR; subsequently activates Adenylate Cyclase III. |

| Adenylate Cyclase III | Enzyme (Lyase) | Catalyzes the conversion of ATP to cAMP. |

| Cyclic AMP (cAMP) | Second Messenger | Binds to and opens Cyclic Nucleotide-Gated (CNG) channels. |

| CNG Channel | Ion Channel | Allows influx of Ca²⁺ and Na⁺, causing initial depolarization. |

| Ca²⁺-activated Cl⁻ Channel | Ion Channel | Allows efflux of Cl⁻, amplifying the depolarization. |

Antimicrobial Mechanisms at the Cellular/Molecular Level

While extensive research on the specific antimicrobial mechanisms of this compound is limited, the actions of structurally related terpenoids and essential oil components provide a framework for its potential mechanisms. Generally, the antimicrobial activity of such lipophilic compounds is attributed to their ability to interact with and disrupt microbial cell structures. mdpi.com

A primary proposed mechanism is the disruption of the cytoplasmic membrane's integrity. This compound, due to its chemical nature, may partition into the lipid bilayer of bacterial or fungal cell membranes. This insertion can alter the membrane's fluidity and permeability, leading to a loss of ion gradients and the leakage of vital intracellular components, such as ions, ATP, and nucleic acids, ultimately resulting in cell death. frontiersin.org

Furthermore, this compound could potentially inhibit key cellular processes. This can include the disruption of enzymatic activity essential for microbial survival. For instance, it might interfere with enzymes involved in energy production, such as those in the respiratory chain, or enzymes responsible for the synthesis of structural components of the cell wall or membrane. frontiersin.orgnih.gov By inhibiting these vital metabolic pathways, the compound can effectively halt microbial growth and proliferation. frontiersin.org The specific molecular targets and the precise nature of these interactions for this compound remain an area for further investigation.

Antioxidant Action via Free Radical Neutralization

The potential antioxidant activity of this compound is predicated on its chemical structure, which may allow it to neutralize harmful free radicals. Free radicals are highly reactive molecules with unpaired electrons that can cause oxidative damage to vital cellular components like DNA, proteins, and lipids. nih.gov Antioxidants function by donating an electron to these unstable molecules, thereby neutralizing them and terminating the damaging chain reaction. nih.gov

The molecular mechanism of antioxidant action involves the stabilization of free radicals. A molecule like this compound may act as a free radical scavenger by donating a hydrogen atom or an electron. nih.gov Upon donating an electron, the antioxidant molecule itself becomes a radical, but it is typically a much more stable, less reactive radical that is incapable of causing further significant damage. nih.gov This stability is often conferred by the ability to delocalize the unpaired electron over a system of conjugated double bonds or an aromatic ring within its structure.

Additionally, some antioxidant compounds can exert their effects by chelating metal ions, such as iron (Fe²⁺) and copper (Cu⁺). nih.gov These metal ions can catalyze the Fenton reaction, which generates highly destructive hydroxyl radicals. frontiersin.org By binding to these metal ions, a chelating antioxidant can prevent them from participating in radical-generating reactions, thus providing an indirect antioxidant effect. nih.gov While plausible, the specific capacity of this compound to act as either a direct radical scavenger or a metal chelator requires dedicated experimental validation.

Enzymatic Transformations and Biocatalytic Activities

The synthesis and transformation of this compound are significantly influenced by enzymatic processes, a field known as biocatalysis. nih.gov Research has focused on using enzymes to produce specific, high-value isomers of irone, particularly cis-α-irone, which is highly prized for its fine iris-like fragrance. nih.govresearchgate.net

A key area of development is the use of engineered enzymes to synthesize cis-α-irone from precursor molecules. In one notable approach, a promiscuous methyltransferase (pMT) was engineered to convert psi-ionone into this compound. nih.govresearchgate.net Through structure-guided enzyme engineering, the activity and specificity of this methyltransferase towards producing the desired cis-α-irone isomer were dramatically improved—by over 10,000-fold and 1,000-fold, respectively. nih.gov This engineered enzyme was then incorporated into microbial cells, which could produce cis-α-irone directly from a simple carbon source like glucose via fermentation. nih.govresearchgate.net

These biocatalytic methods offer a sustainable and highly specific alternative to traditional chemical synthesis, which often produces a mixture of isomers that are difficult to separate. researchgate.net The use of enzymes allows for precise control over the stereochemistry of the final product, yielding enantiomerically enriched irones. rsc.org

Table 2: Engineered Methyltransferase (pMT) in cis-α-Irone Synthesis

| Enzyme Variant | Substrate | Key Improvement | Outcome |

| Wild-type pMT | psi-ionone | Baseline activity | Predominantly produces odorless trans-α-irone. |

| Engineered pMT | psi-ionone | >10,000-fold increase in activity | Significantly higher yields of this compound. |

| Engineered pMT | psi-ionone | >1,000-fold increase in specificity | Production of >90% cis-α-irone, the desired fragrant isomer. |

Metabolic Pathways Shared with Structurally Related Compounds

The metabolic pathways of this compound in biological systems are not extensively detailed in scientific literature. However, insights can be drawn from the biosynthesis of irones and the metabolism of structurally similar compounds, such as the ionones, which are also carotenoid-derived fragrance compounds.

Irones are classified as norisoprenoids, which are derived from the enzymatic cleavage of carotenoids. nih.gov The native biosynthetic route for irones is thought to begin with the C30 precursor cycloiridal. researchgate.net An alternative, engineered biosynthesis route has been designed that starts from the C40 carotenoid lycopene (B16060). In this pathway, the enzyme carotenoid cleavage dioxygenase 1 (CCD1) cleaves lycopene to produce psi-ionone. researchgate.net A subsequent enzymatic step, catalyzed by a methyltransferase, converts psi-ionone into this compound. nih.govresearchgate.net

This biosynthetic link to carotenoid metabolism is a key shared pathway. Carotenoids are common precursors for a wide variety of compounds in plants and microbes, including other aromatic compounds like β-ionone and damascones. The metabolic fate of these compounds often involves hydroxylation, reduction, and conjugation reactions to increase their water solubility and facilitate excretion. It is plausible that this compound undergoes similar metabolic transformations, such as modification by cytochrome P450 enzymes followed by conjugation with molecules like glucose or glutathione, although specific pathways for this compound degradation have yet to be fully elucidated.

Research Applications in Chemical Science and Biotechnology of Alpha Irone

Alpha-Irone as a Model Compound for Cyclization and Aromaticity Studies

This compound's structure, which includes a cyclohexene (B86901) ring, makes it a valuable model compound for investigating cyclization reactions. cymitquimica.com The synthesis of irone isomers through the cyclization of pseudoionones is a key area of research. ciac.jl.cn One study focused on the cyclization of 9,10-cyclomethylene pseudoionones, exploring the reaction mechanism and optimizing conditions to achieve a high yield of irone isomers. ciac.jl.cn The results indicated that the reaction proceeds rapidly at low temperatures. ciac.jl.cn

The synthesis of different irone isomers, such as alpha, beta, and gamma-irone, is influenced by the choice of catalysts during the cyclization of pseudoirone. scentree.coscentree.co For instance, phosphoric acid is often preferred for the preferential formation of this compound. scentree.coscentree.co The study of these cyclization reactions provides valuable insights into reaction mechanisms and the factors that control product selectivity.

Furthermore, research on this compound contributes to the broader understanding of aromaticity. tdx.cat The compound and its derivatives are used to study the behavior of aromatic compounds and the influence of different functional groups on their properties. benchchem.com

Development of Novel Biocatalytic Processes for Compound Production

Traditional methods for obtaining this compound, primarily through extraction from iris rhizomes, are often slow, low-yielding, and resource-intensive. a-star.edu.sgwits.ac.zaresearchgate.netwits.ac.za This has driven research into developing more efficient and sustainable biocatalytic processes. a-star.edu.sgwits.ac.zaresearchgate.netwits.ac.za

A significant breakthrough involves the use of engineered enzymes to produce cis-α-irone. a-star.edu.sgesabweb.org Researchers have successfully engineered a promiscuous methyltransferase (pMT) for this purpose. benchchem.comesabweb.org Through structure-guided enzyme engineering, the activity of pMT was improved by over 10,000-fold and its specificity by over 1,000-fold. esabweb.org This engineered enzyme can convert psi-ionone to cis-α-irone, and when integrated into engineered microbes, it enables the production of cis-α-irone from a simple carbon source like glucose. benchchem.comesabweb.org

Further research has focused on optimizing these biocatalytic processes. One study identified and mutated critical residues in the pMT enzyme, leading to a mutant (pMT12) with enhanced catalytic efficiency and specificity for cis-α-irone production. acs.org This resulted in the production of approximately 121.8 mg/L of cis-α-irone from psi-ionone. benchchem.comacs.org

Another approach involves using crude soybean lipoxidase (B8822775) to oxidize macerated fresh orris root, which has shown promising results in producing α- and γ-irones. researchgate.netwits.ac.za This method also highlighted the importance of certain minerals in the bioconversion process. researchgate.netwits.ac.za

These biocatalytic methods offer a more sustainable alternative to traditional chemical synthesis and natural extraction, with the potential for higher yields and reduced environmental impact. a-star.edu.sg

Role in Natural Product Chemistry Research

This compound is a key component of orris root oil, and its study is integral to natural product chemistry. benchchem.comacademie-sciences.fr The compound was first isolated from iris rhizomes in 1893. benchchem.com The natural biosynthesis of irones in iris rhizomes is a complex process involving the oxidative degradation of triterpenoid (B12794562) precursors called 'iridals'. wits.ac.zaacademie-sciences.fr However, the exact enzymatic pathways have not been fully elucidated, making it a challenging area of research. a-star.edu.sggoogle.com

The investigation of different iris species has revealed variations in the composition of irone isomers, which in turn affects the olfactory properties of the resulting extracts. google.com For example, an average composition of iris butter from Iris germanica contains predominantly (–)-cis-α-irone and (–)-cis-γ-irone. academie-sciences.fr

Enzyme-mediated approaches have been instrumental in preparing all ten enantiopure isomers of irone from a commercial mixture of racemic cis and trans-α-irone. academie-sciences.fr This has allowed for a detailed study of the sensory properties of each isomer. academie-sciences.fr Such research is crucial for understanding the structure-activity relationships of fragrance molecules and for the development of new, high-value fragrance ingredients.

Advancements in Sustainable Chemical Production via Biotechnology

The high demand for this compound in the fragrance industry, coupled with the limitations of traditional production methods, has spurred the development of sustainable biotechnological alternatives. chemicalbull.coma-star.edu.sgthegoodscentscompany.comfirmenich.com Metabolic engineering and precision fermentation are at the forefront of these advancements. a-star.edu.sg

By engineering microbial cells, researchers have successfully produced cis-α-irone from glucose in bioreactors, achieving titers of 86 mg/L. benchchem.comesabweb.orgresearchgate.net This de novo synthesis utilizes the microbes' endogenous lycopene (B16060) biosynthesis pathway, which is then converted to psi-ionone and subsequently to irones by the engineered pMT enzyme. benchchem.com

This biotechnological approach offers several advantages over traditional methods:

Sustainability: It utilizes renewable feedstocks like glucose and reduces the reliance on land and water resources required for cultivating iris plants. a-star.edu.sggoogle.com

Efficiency: The yield from this bioprocess is significantly higher than that from natural extraction. google.com

Purity: It allows for the production of specific isomers, such as the highly desired cis-α-irone, with reduced contamination from other isomers. benchchem.com

The development of these sustainable production methods represents a significant step towards a more environmentally friendly and economically viable chemical industry. a-star.edu.sg

Data Tables

Table 1: Comparison of this compound Production Methods

| Method | Starting Material | Key Process | Product | Yield | Reference |

| Natural Extraction | Iris rhizomes | Aging, distillation | Orris butter (mixture of irone isomers) | Low | wits.ac.zaacademie-sciences.fr |

| Chemical Synthesis | Methyl psi-ionone | Acid-catalyzed cyclization | Racemic mixture of α- and β-irones | - | google.comresearchgate.net |

| Biocatalysis (in vitro) | psi-ionone | Engineered pMT enzyme | cis-α-irone | ~121.8 mg/L | acs.org |

| Microbial Fermentation | Glucose | Engineered E. coli with pMT | cis-α-irone and β-irone | 86.0 mg/L cis-α-irone | benchchem.comesabweb.org |

Table 2: Key Enzymes in this compound Biotechnology

| Enzyme | Source | Function | Application | Reference |

| Promiscuous Methyltransferase (pMT) | Streptomyces | Converts psi-ionone to irones | De novo synthesis of cis-α-irone | benchchem.comesabweb.orggoogle.com |

| Lipase (B570770) PS | Pseudomonas cepacia | Kinetic resolution of racemic alcohols | Preparation of enantiopure irone isomers | academie-sciences.frresearchgate.net |

| Soybean Lipoxidase | Soybean flour | Oxidation of irone precursors | Production of α- and γ-irones from orris root | researchgate.netwits.ac.za |

Future Perspectives and Research Challenges for Alpha Irone

Unraveling Remaining Biosynthetic Gaps

The natural production of irones in the rhizomes of Iris species is a slow and low-yielding process. wits.ac.za For decades, the precise enzymatic steps in the biosynthesis of alpha-irone have remained partially uncharacterized. a-star.edu.sggoogle.com Traditional methods rely on a lengthy aging process of iris rhizomes, where iridal (B600493) precursors are oxidatively degraded into irones. academie-sciences.fr However, the exact mechanisms and enzymes involved in this transformation are not fully understood. academie-sciences.fr

A significant gap in knowledge concerns the proposed bifunctional methyltransferase/cyclase (bMTC), which is hypothesized to convert the precursor iridal to a cycloiridal intermediate. researchgate.net This crucial plant enzyme has yet to be identified and characterized, hindering efforts to replicate the natural pathway in microbial systems. google.com While radiolabelling studies in the 1980s provided a foundational model of irone biosynthesis from the triterpenoid (B12794562) iridal, the specific enzymes catalyzing the key methylation and cyclization steps remain elusive. google.comresearchgate.net The instability of phosphorylated intermediates in the pathway has further complicated research efforts. asm.org

Recent breakthroughs have utilized a retrobiosynthetic approach, bypassing the knowledge gap of the native pathway. a-star.edu.sgresearchgate.net This strategy involves using promiscuous enzymes that can act on non-native substrates. Researchers have successfully designed artificial pathways using promiscuous methyltransferases to convert substrates like psi-ionone into this compound. researchgate.netnih.gov Despite this success, fully elucidating the native biosynthetic pathway in Iris plants remains a key research goal. Discovering the complete set of genes and enzymes could unlock new strategies for biotechnological production and provide deeper insights into plant metabolic diversity. a-star.edu.sg

Innovations in Stereocontrolled Synthesis

The chemical synthesis of this compound presents its own set of challenges, primarily centered around controlling its stereochemistry. google.com this compound has two chiral centers, meaning multiple stereoisomers can be formed during synthesis. google.com However, the desired olfactory properties are often specific to a single isomer, (+)-cis-alpha-irone. benchchem.com

Traditional chemical synthesis often results in a racemic mixture of isomers, which then requires difficult and costly separation processes. researchgate.netgoogle.com Common synthetic routes involve the acid-catalyzed cyclization of precursors like methyl-pseudoionone, but these methods typically yield a mix of alpha-, beta-, and gamma-irones. benchchem.comscentree.co While catalysts like phosphoric acid can favor the formation of this compound, achieving high stereoselectivity remains a significant hurdle. benchchem.comscentree.co

Future innovations in this area are focused on asymmetric synthesis, which aims to produce a specific stereoisomer with high purity. chiralpedia.comnumberanalytics.com This involves the use of chiral catalysts, such as organocatalysts or metal complexes, to guide the reaction towards the desired product. rsc.orgchiralpedia.commdpi.com Recent advancements include:

Biocatalysis: The use of engineered enzymes to perform specific, stereoselective reactions. Lipases, for example, have been used for the kinetic resolution of irone isomers. academie-sciences.frbenchchem.com

Novel Catalysts: The development of new chiral catalysts, including N-heterocyclic carbenes and chiral phosphine (B1218219) ligands, offers the potential for more precise control over the stereochemical outcome of synthetic reactions. numberanalytics.com

Advanced Methodologies: Techniques like the Prins cyclization are being explored for the stereoselective construction of the tetrahydropyran (B127337) ring system found in related molecules, which could be adapted for irone synthesis. researchgate.net

The development of efficient, scalable, and highly stereoselective synthetic routes is crucial for the industrial production of high-quality this compound, moving beyond reliance on complex mixtures that require extensive purification. google.com

| Synthetic Challenge | Emerging Solution | Key Research Area |

| Low Stereoselectivity | Asymmetric Catalysis | Development of novel chiral organocatalysts and metal complexes. numberanalytics.comrsc.orgchiralpedia.com |

| Isomer Separation | Enzymatic Resolution | Lipase-mediated kinetic resolution of racemic mixtures. academie-sciences.frbenchchem.com |

| Complex Reaction Pathways | Advanced Synthetic Methods | Exploration of stereoselective cyclization reactions like the Prins cyclization. researchgate.net |

Expanding Mechanistic Understanding of Biological Activities

Beyond its use in perfumery, this compound and its isomers are being investigated for a range of biological activities, including potential applications in pharmacology and agriculture. benchchem.com However, the molecular mechanisms underlying these effects are not yet fully understood.

Research into the biological activities of the related compound, β-ionone, has revealed interactions with specific cellular targets, such as the olfactory receptor OR51E2 and the retinoid X receptor-α (RXR-α). mdpi.com It is plausible that this compound may interact with similar or different cellular targets to exert its effects. Studies have suggested that alpha-ionone (B122830) can act as an antagonist or a dose-dependent agonist of the OR51E2 receptor. mdpi.com

Future research must focus on identifying the specific cellular and molecular targets of this compound. naturalproducts.net This involves investigating its interactions with receptors, enzymes, and signaling pathways. Understanding these mechanisms is essential for developing any potential therapeutic or other applications. Key research questions include determining how this compound modulates cellular signaling cascades and identifying the specific proteins and genes it affects. mdpi.com This deeper mechanistic understanding will be crucial for unlocking the full potential of this compound in fields beyond fragrances.

Emerging Methodologies for Enhanced Production and Derivatization

The high cost and low yield of extracting this compound from natural sources have driven the development of alternative production methods. wits.ac.zascentree.co Metabolic engineering and synthetic biology have emerged as powerful tools for the sustainable and scalable production of this compound and other valuable natural products. esabweb.orgworldscientific.comannualreviews.org

A significant breakthrough has been the engineering of microorganisms, such as Escherichia coli, to produce cis-α-irone from simple carbon sources like glucose. researchgate.netnih.gov This was achieved by designing an artificial biosynthetic pathway that utilizes a promiscuous methyltransferase (pMT). a-star.edu.sg Through structure-guided enzyme engineering, the activity and specificity of this enzyme were dramatically improved, leading to production yields of approximately 86 mg/L in fed-batch bioreactors. researchgate.netnih.gov Further optimization of this pMT enzyme has led to even higher catalytic efficiency and increased the proportion of the desired cis-α-irone isomer. acs.org

| Production Method | Key Innovation | Achieved Yield (cis-α-irone) |

| Natural Extraction from Iris | Traditional aging/distillation | Very low (0.02–0.05% from rhizomes) benchchem.com |

| Microbial Fermentation | Engineered E. coli with optimized promiscuous methyltransferase (pMT) | ~86 mg/L from glucose nih.gov |